

LysoSR-549 mechanism of action for lysosome staining

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Compound of Interest

Compound Name: LysoSR-549

Cat. No.: B15138588

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LysoSR-549: A Technical Guide to Lysosome Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of **LysoSR-549**, a sophisticated fluorescent probe designed for the precise staining and visualization of lysosomes in living cells. We will delve into its chemical properties, provide detailed experimental protocols, and present its application in cellular research, offering a comprehensive resource for professionals in the field.

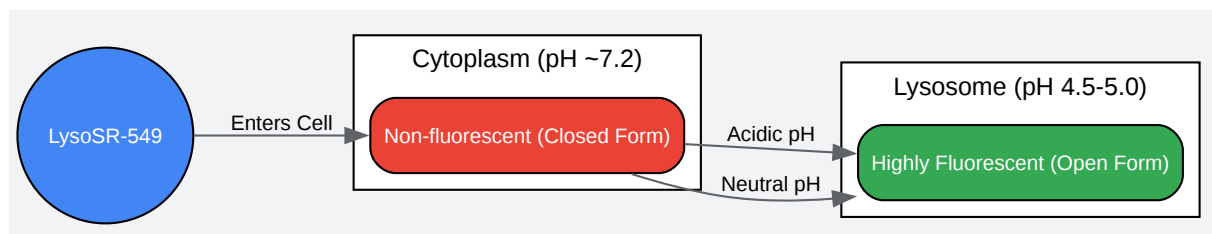
Core Mechanism of Action: pH-Dependent Fluorescence

LysoSR-549 is a member of the silicon-rhodamine family of fluorescent dyes, engineered with a unique spirolactam structure. This design confers a crucial pH-dependent fluorescence, which is the cornerstone of its lysosome-specific staining capabilities.

In the neutral pH environment of the cytoplasm (approximately pH 7.2), **LysoSR-549** predominantly exists in a non-fluorescent, "closed" spirolactam form. However, upon entering the acidic milieu of the lysosomes (pH 4.5-5.0), the spirolactam ring undergoes a reversible, acid-catalyzed opening to a "zwitterionic" form. This structural transformation results in a dramatic increase in fluorescence intensity, effectively "switching on" the dye's signal

specifically within the lysosomal compartment.[1][2] This mechanism ensures a high signal-to-noise ratio, minimizing background fluorescence from other cellular regions.

Furthermore, the design of **LysoSR-549** incorporates a modified thiophene or benzothiophene fused to the spirolactam fragment. This modification is key to its "self-blinking" properties, which are particularly advantageous for advanced super-resolution microscopy techniques.[2]



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*pH-dependent activation of **LysoSR-549**.*

Chemical Structure and Photophysical Properties

While the exact proprietary structure of **LysoSR-549** is not publicly disclosed, it is described as a silicon rhodamine dye. Its core is similar to the well-characterized Janelia Fluor 549 (JF-549), with modifications to enhance lysosomal targeting and confer self-blinking properties. The photophysical properties of related silicon-rhodamine dyes provide a strong indication of **LysoSR-549**'s performance.

Table 1: Photophysical Properties of **LysoSR-549** and Related Dyes

Property	LysoSR-549 (in acidic conditions)	Janelia Fluor 549
Excitation Maximum (λ_{ex})	~549 nm	549 nm
Emission Maximum (λ_{em})	~571 nm	571 nm
Molar Extinction Coefficient (ϵ)	Not explicitly stated	101,000 $\text{cm}^{-1}\text{M}^{-1}$
Quantum Yield (Φ)	Not explicitly stated	0.88
pKa	~4.82	Not Applicable

Data for Janelia Fluor 549 is provided for reference. The pKa for a similar silicon rhodamine-based lysosomal probe, SiR-Eda, is included to provide an expected range for **LysoSR-549**.^[3]

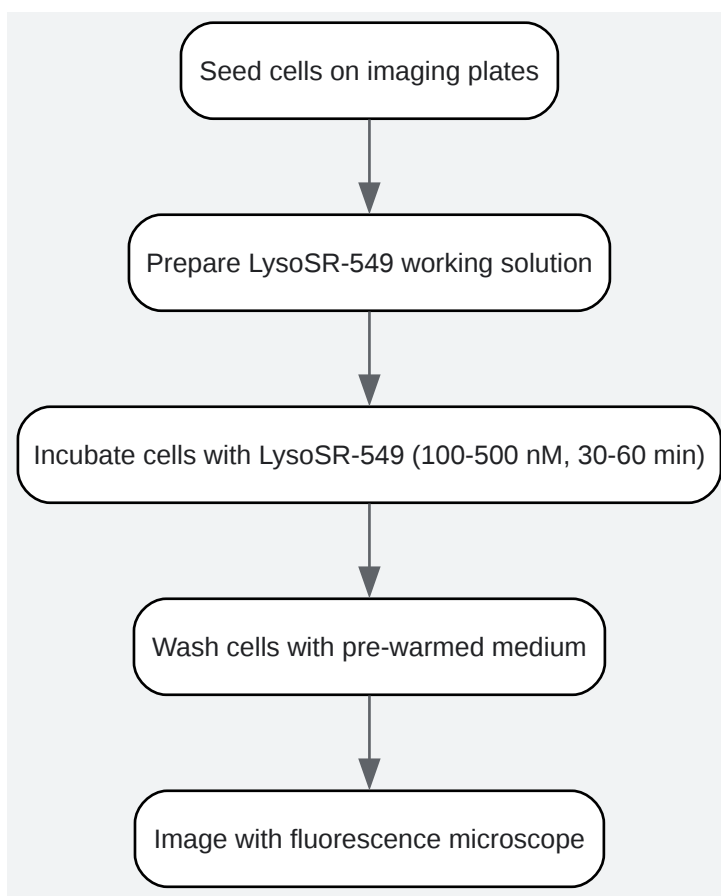
Experimental Protocols

The following protocols are provided as a general guideline for the use of **LysoSR-549** in live-cell imaging. Optimal conditions may vary depending on the cell type and experimental setup.

Reagent Preparation

- **Stock Solution:** Prepare a 1 mM stock solution of **LysoSR-549** in anhydrous dimethyl sulfoxide (DMSO).
- **Working Solution:** On the day of the experiment, dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration (typically in the range of 100-500 nM).

Live-Cell Staining and Imaging



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Workflow for live-cell lysosome staining.

- Cell Seeding: Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere and reach the desired confluency.
- Probe Incubation: Remove the culture medium and replace it with the pre-warmed **LysoSR-549** working solution. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
- Washing: After incubation, aspirate the staining solution and wash the cells two to three times with pre-warmed, fresh culture medium to remove any unbound probe.
- Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for the excitation and emission wavelengths of **LysoSR-549** (e.g., a TRITC or Texas Red filter set).

Co-staining with Other Fluorescent Probes

LysoSR-549 can be used in conjunction with other fluorescent probes for multi-color imaging. For example, to visualize lysosomes alongside other organelles or cellular structures, co-staining with probes such as MitoTracker (for mitochondria) or Hoechst (for nuclei) can be performed. Ensure that the spectral properties of the co-stains are compatible and that there is minimal spectral overlap.

Applications in Cellular Research

The unique properties of **LysoSR-549** make it a valuable tool for investigating various aspects of lysosomal biology and their role in cellular signaling and disease.

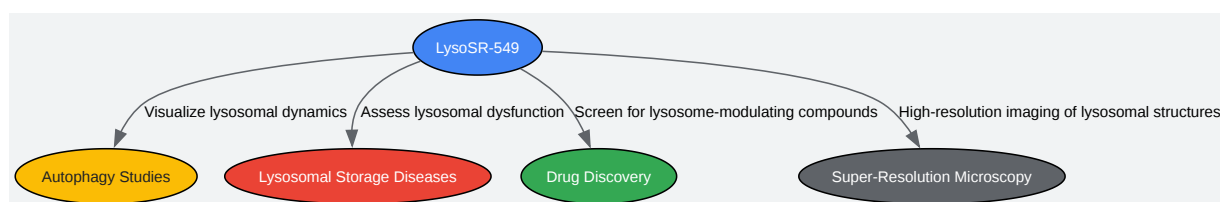
Monitoring Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, culminating in the fusion of autophagosomes with lysosomes. **LysoSR-549** can be used to visualize and track the lysosomal compartment during autophagy, allowing researchers to study the dynamics of autophagosome-lysosome fusion and lysosomal function in this critical pathway.

Investigating Lysosomal Storage Diseases

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders caused by defects in lysosomal function, leading to the accumulation of undigested macromolecules.

LysoSR-549 can be employed in cellular models of LSDs to assess lysosomal morphology, pH, and distribution, providing insights into disease pathogenesis and the efficacy of potential therapeutic interventions.



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*Key research applications of **LysoSR-549**.*

Drug Discovery and Development

The ability of **LysoSR-549** to specifically report on the acidic environment of lysosomes makes it an excellent tool for high-throughput screening of compounds that may modulate lysosomal function. This is particularly relevant for the development of drugs targeting lysosomotropic agents or therapies aimed at correcting lysosomal dysfunction.

In conclusion, **LysoSR-549** represents a significant advancement in fluorescent probe technology for the study of lysosomes. Its pH-sensitive mechanism of action, coupled with its suitability for super-resolution imaging, provides researchers with a powerful tool to explore the intricate roles of this vital organelle in health and disease.

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